N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
Overview
Description
N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a useful research compound. Its molecular formula is C17H18Cl2N4O and its molecular weight is 365.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties Research into the synthesis and chemical properties of related compounds, such as those involving piperazine derivatives and acetamide functionalities, has provided valuable insights into the chemical synthesis processes, including the optimization of conditions for achieving high yields and purity. For example, Guillaume et al. (2003) outlined a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, demonstrating the removal of unwanted by-products and achieving an active yield of 68% (Guillaume et al., 2003).
Pharmacological Applications The pharmacological applications of compounds related to N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide span various therapeutic areas, including antipsychotic, anticancer, and neurological disorders. For instance, Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) that exhibits selectivity for ACAT-1 over ACAT-2, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anticonvulsant and Antinociceptive Activity A study by Góra et al. (2021) on derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide revealed potential anticonvulsant and analgesic properties. The synthesized compounds were evaluated for efficacy in acute models of epilepsy and pain, identifying compounds with significant activity compared to reference drugs (Góra et al., 2021).
Biological Screening for Diverse Applications Research on benzyl and sulfonyl derivatives of related compounds has shown significant biological activities, including antibacterial, antifungal, and anthelmintic activities. Khan et al. (2019) reported on the synthesis and screening of such derivatives, highlighting their potential as leads for developing new therapeutic agents (Khan et al., 2019).
Therapeutic Approach Against Alzheimer's Disease A study by Umar et al. (2019) on 1H-pyrazolo[3,4-b]pyridine derivatives demonstrated selective and potent inhibition of acetylcholinesterase (AChE) and amyloid β aggregation, suggesting a multifunctional therapeutic approach against Alzheimer's disease (Umar et al., 2019).
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c18-13-4-3-5-14(17(13)19)21-16(24)12-22-8-10-23(11-9-22)15-6-1-2-7-20-15/h1-7H,8-12H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNZNIVBYSJFKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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